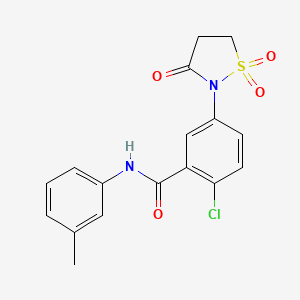
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide, also known as Isothiazolidinone, is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of specific bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains. Additionally, 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has several advantages for lab experiments, including its high purity and high yield synthesis method. It is also a relatively stable compound, making it easier to handle and store. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone. One potential area of research is the development of new drug candidates based on this compound for the treatment of cancer and bacterial infections. Another potential area of research is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Additionally, the study of the biochemical and physiological effects of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone could lead to the identification of new pathways and processes in the body, which could have implications for the treatment of various diseases.
Métodos De Síntesis
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone is synthesized using a specific method that involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-methylphenylamine in the presence of thionyl chloride. The resulting product is then reacted with isothiazolidin-3-one-1,1-dioxide to yield 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-methylphenyl)benzamideinone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and bacterial infections.
Propiedades
IUPAC Name |
2-chloro-N-(3-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-3-2-4-12(9-11)19-17(22)14-10-13(5-6-15(14)18)20-16(21)7-8-25(20,23)24/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJZFMBYVSIDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

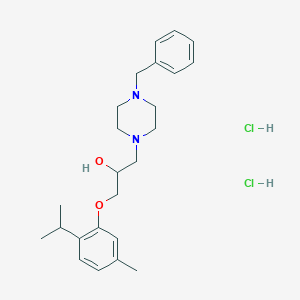

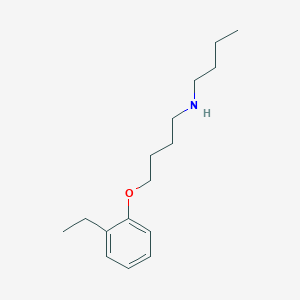
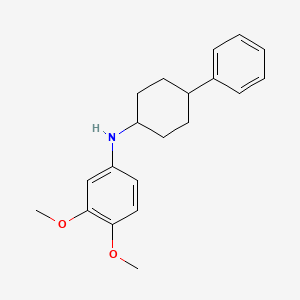
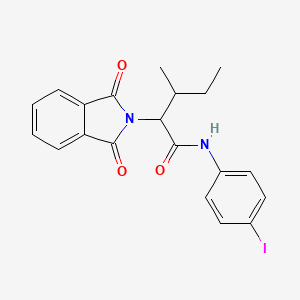
![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)

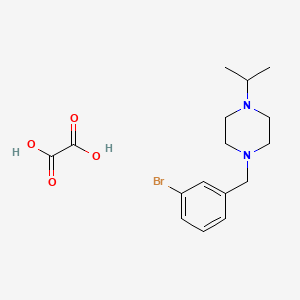

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5066038.png)


![3-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5066072.png)